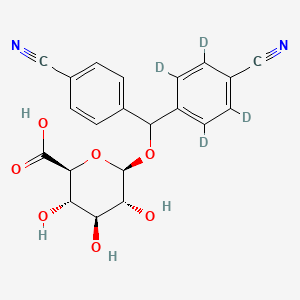

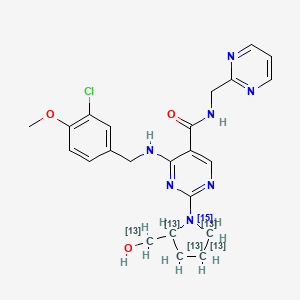

Avanafil-13C5,15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Avanafil-13C5,15N is a labeled version of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. It is used primarily in the treatment of erectile dysfunction. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

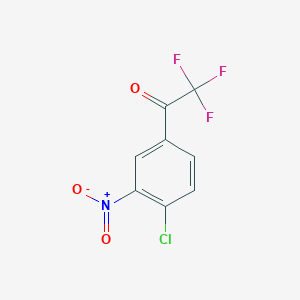

The preparation of Avanafil-13C5,15N involves the use of cytosine as the starting material. The synthetic route includes several key steps:

Reaction with 3-chloro-4-methoxybenzyl halogen: Cytosine reacts with this compound to form an intermediate.

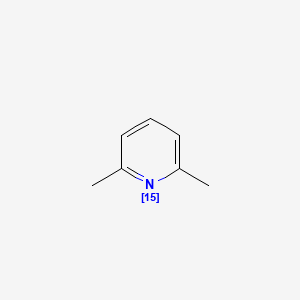

Reaction with N-(2-methylpyrimidine) methanamide: This step further modifies the intermediate.

Reaction with S-hydroxymethyl pyrrolidine: This final step yields Avanafil

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, economical, and environmentally friendly, meeting the requirements for industrial scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Avanafil-13C5,15N undergoes several types of chemical reactions:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can modify the compound, often using reagents like hydrogen gas in the presence of a catalyst.

Substitution: Various substitution reactions can occur, particularly involving the functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or hydrogen peroxide.

Reduction: Hydrogen gas with a catalyst such as Raney nickel.

Substitution: Halogenated compounds and bases are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .

Applications De Recherche Scientifique

Avanafil-13C5,15N is widely used in scientific research due to its labeled isotopes. Some key applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.

Metabolic Profiling: Investigating the metabolic pathways and identifying metabolites.

Erectile Dysfunction Research: Understanding the efficacy and safety of PDE-5 inhibitors.

Osteoporosis Research: Exploring its effects on bone density and oxidative stress .

Mécanisme D'action

Avanafil-13C5,15N inhibits the cGMP-specific phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum. Sexual arousal results in the local release of nitric oxide, which stimulates guanylate cyclase to produce cGMP. The inhibition of PDE-5 by this compound increases cGMP levels, leading to smooth muscle relaxation and increased blood flow to the penis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sildenafil: Another PDE-5 inhibitor used for erectile dysfunction.

Tadalafil: Known for its longer duration of action compared to other PDE-5 inhibitors.

Vardenafil: Similar in function but with different pharmacokinetic properties.

Uniqueness

Avanafil-13C5,15N is unique due to its rapid onset of action and higher selectivity for PDE-5 over PDE-6, reducing the risk of visual disturbances. The labeled isotopes also make it invaluable for detailed pharmacokinetic and metabolic studies .

Propriétés

Formule moléculaire |

C23H26ClN7O3 |

|---|---|

Poids moléculaire |

489.9 g/mol |

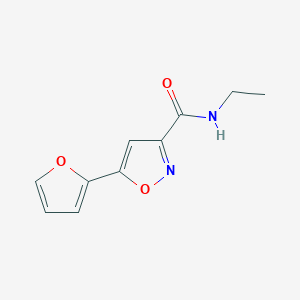

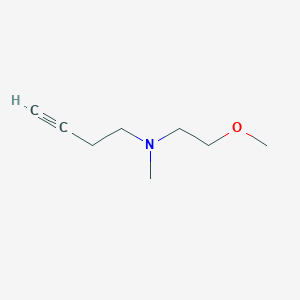

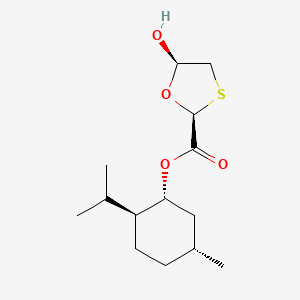

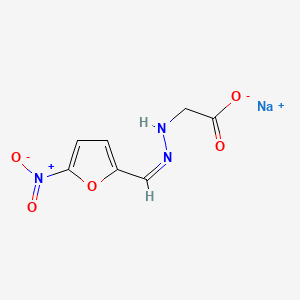

Nom IUPAC |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxy(113C)methyl)(2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/i2+1,4+1,9+1,14+1,16+1,31+1 |

Clé InChI |

WEAJZXNPAWBCOA-PVAAWCPSSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)[15N]4[13CH2][13CH2][13CH2][13CH]4[13CH2]O)Cl |

SMILES canonique |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.